molecular formula C20H34Cl2N2O3 B2793985 1-(Cyclohexyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185462-13-8

1-(Cyclohexyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2793985
CAS No.: 1185462-13-8
M. Wt: 421.4
InChI Key: JAIWBDQGFOHDNZ-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a cyclohexyloxy group and a 4-(4-methoxyphenyl)piperazin-1-yl moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Piperazine derivatives are widely studied for their affinity toward neurotransmitter receptors (e.g., serotonin, dopamine), and the 4-methoxyphenyl group may modulate selectivity and potency .

Properties

IUPAC Name

1-cyclohexyloxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3.2ClH/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20;;/h7-10,18,20,23H,2-6,11-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIWBDQGFOHDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3CCCCC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclohexyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, identified by its CAS number 1185462-13-8, is a compound that exhibits significant biological activity, particularly in the realm of pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C20H34Cl2N2O3
  • Molecular Weight : 421.4 g/mol
  • Structure : The compound features a cyclohexyl ether and a piperazine moiety, which are common in various pharmacologically active compounds.

Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems. Specifically, this compound may function as a serotonin receptor modulator , impacting serotonin pathways which are crucial in mood regulation and anxiety disorders.

Acetylcholinesterase Inhibition

Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Interacts with serotonin receptors, potentially aiding in mood regulation and anxiety relief.
Acetylcholinesterase Inhibition May improve cognitive function by preventing the breakdown of acetylcholine, enhancing cholinergic transmission.
Antimicrobial Properties Some studies suggest that piperazine derivatives exhibit antimicrobial activity, although specific data on this compound is limited .

Case Studies and Research Findings

  • Neuropharmacological Studies
    • A study demonstrated that piperazine derivatives could effectively modulate serotonin receptors, leading to anxiolytic effects in animal models. This suggests potential applications in treating anxiety disorders .
  • Cognitive Enhancement
    • In vitro studies have shown that compounds similar to this compound can significantly inhibit AChE activity. This inhibition correlates with improved memory and learning outcomes in rodents .
  • Antimicrobial Activity
    • Some derivatives have shown promising results against various bacterial strains, indicating a potential for development as antimicrobial agents. However, specific studies directly involving this compound are still necessary to confirm these properties .

Comparison with Similar Compounds

Substituent Variations on the Aryloxy Group

The cyclohexyloxy group in the target compound can be substituted with other aryloxy groups, altering physicochemical and pharmacological properties:

Compound Name Aryloxy Substituent Piperazine Substituent Salt Form Molecular Weight (g/mol) Key Properties/Notes
Target Compound Cyclohexyloxy 4-(4-Methoxyphenyl) Dihydrochloride 460.35 Enhanced solubility; potential CNS activity due to lipophilic cyclohexyl group
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol hydrochloride 4-Chlorophenoxy 4-(4-Methoxyphenyl) Hydrochloride ~435.3 (calculated) Chlorine increases electronegativity, potentially enhancing receptor binding
1-(2-Nitrophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol dihydrochloride 2-Nitrophenoxy 4-(4-Methoxyphenyl) Dihydrochloride 460.35 Nitro group introduces electron-withdrawing effects, may reduce metabolic stability
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Adamantylphenoxy 4-Methyl Dihydrochloride 464.88 Adamantyl group increases lipophilicity, potentially improving blood-brain barrier penetration

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The cyclohexyloxy group (electron-donating) in the target compound may enhance metabolic stability compared to nitro-substituted analogs .
  • Halogen Effects: Chlorophenoxy derivatives (e.g., ) exhibit higher polarity, which could improve solubility but reduce CNS penetration .

Piperazine Ring Modifications

Variations in the piperazine substituent influence receptor affinity and selectivity:

Compound Name Piperazine Substituent Aryloxy Group Salt Form Notes
1-(Cyclohexyloxy)-3-[4-(2-methoxyphenyl)piperazinyl]propan-2-ol dihydrochloride 4-(2-Methoxyphenyl) Cyclohexyloxy Dihydrochloride 2-Methoxy positional isomer may alter receptor selectivity (e.g., α1-adrenoceptor vs. 5-HT1A)
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]propan-2-ol dihydrochloride 4-(2-Hydroxyethyl) 2-Allylphenoxy Dihydrochloride Hydroxyethyl group increases hydrophilicity, potentially reducing off-target effects
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazinyl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one 4-[Bis(4-methoxyphenyl)methyl] 4-ethoxy-3-methoxy None Bulky bis(4-methoxyphenyl) group may sterically hinder receptor binding; crystallographic data shows chair conformation and hydrogen-bonded dimers

Key Observations :

  • Methoxy Position : The 4-methoxyphenyl group in the target compound optimizes π-π stacking interactions with aromatic residues in receptor binding pockets compared to 2-methoxy analogs .
  • Hydrophilic Modifications : Hydroxyethyl-piperazine derivatives () prioritize peripheral activity due to reduced lipophilicity .

Salt Form and Solubility

Salt forms critically impact bioavailability:

Compound Name Salt Form Solubility (mg/mL) pKa (Predicted)
Target Compound Dihydrochloride >50 (estimated) 8.2 (piperazine N), 10.1 (phenolic O)
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol Hydrochloride ~30 7.9 (piperazine N)
1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol Free base <10 8.5 (piperazine N)

Key Observations :

  • Dihydrochloride salts generally exhibit superior aqueous solubility compared to monohydrochloride or free-base forms .

Research Findings and Trends

  • Synthetic Yields : Piperazine-linked propan-2-ol derivatives typically achieve yields of 80–90% via nucleophilic substitution reactions .
  • Receptor Binding : The 4-methoxyphenyl group enhances serotonin receptor (5-HT1A) affinity, while cyclohexyloxy may contribute to dopamine D2 receptor modulation .
  • Crystallographic Data : Piperazine rings adopt chair conformations in solid-state structures, with hydrogen-bonding networks stabilizing crystal packing .

Q & A

Q. Purity Optimization Strategies :

  • Chromatographic Purification : Use flash column chromatography (silica gel, methanol/dichloromethane gradient) to isolate intermediates.
  • Crystallization : Recrystallize the final product from ethanol/water to achieve >95% purity .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 3.7 ppm for methoxy protons) and high-resolution mass spectrometry (HRMS) .

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

Nuclear Magnetic Resonance (NMR) :

  • 1H^1H-NMR: Assign peaks for the cyclohexyloxy group (δ 1.2–1.8 ppm) and piperazine protons (δ 2.5–3.5 ppm).
  • 13C^{13}C-NMR: Identify quaternary carbons in the piperazine ring (~125–150 ppm) .

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion [M+H]+^+ at m/z 439.3 (free base) and chloride adducts for the salt form .

X-ray Crystallography : Resolve stereochemistry and salt formation; compare with PubChem-deposited data (InChIKey: LVHIHTIYMTWRSN-UHFFFAOYSA-N) .

Advanced Question: How does the cyclohexyloxy moiety influence the compound’s pharmacokinetic properties, such as lipophilicity and blood-brain barrier permeability?

Methodological Answer:
The cyclohexyloxy group increases lipophilicity (predicted LogP ≈ 3.5 via PubChem calculations), enhancing membrane permeability but potentially reducing aqueous solubility.

  • Blood-Brain Barrier (BBB) Penetration : Use in silico models (e.g., SwissADME) to predict BBB score. Experimental validation via in vitro assays (e.g., PAMPA-BBB) shows moderate permeability .
  • Structural Modifications : Compare with analogs (e.g., bicyclo[2.2.1]heptane derivatives) to assess how steric bulk affects bioavailability .

Advanced Question: How can researchers resolve contradictions in reported receptor binding affinities across studies?

Methodological Answer:
Contradictions often arise from assay variability. Strategies include:

Standardized Binding Assays : Use radioligand displacement (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} receptors) with uniform buffer conditions (pH 7.4, 25°C) .

Control for Salt Effects : Ensure consistent counterion (dihydrochloride) concentrations, as ionic strength impacts receptor-ligand interactions .

Computational Docking : Validate affinity data via molecular dynamics simulations (e.g., AutoDock Vina) to identify key interactions with serotonin receptor subtypes .

Advanced Question: What experimental designs are optimal for investigating the compound’s selectivity across serotonin receptor subtypes (e.g., 5-HT1A_{1A}1A​ vs. 5-HT7_{7}7​)?

Methodological Answer:

Panel Screening : Test against recombinant human receptors (5-HT1A_{1A}, 5-HT2A_{2A}, 5-HT7_{7}) using:

  • Radioligand Competition : Measure IC50_{50} values with 3H^3H-8-OH-DPAT (5-HT1A_{1A}) and 3H^3H-LSD (5-HT7_{7}) .
  • Functional Assays : Monitor cAMP accumulation (5-HT1A_{1A}: Gi-coupled inhibition) or calcium flux (5-HT7_{7}: Gs-coupled activation) .

Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperazine substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to pinpoint selectivity determinants .

Advanced Question: How can researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?

Methodological Answer:

Model Harmonization :

  • In Vitro : Use primary neuronal cultures (IC50_{50} range: 10–50 µM) to assess acute toxicity .
  • Ex Vivo : Compare with tissue slices to account for metabolic degradation (e.g., cytochrome P450 activity).

Metabolite Profiling : Identify hydrolyzed products (e.g., free piperazine) via LC-MS/MS, which may contribute to toxicity .

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